5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

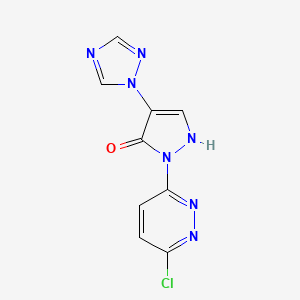

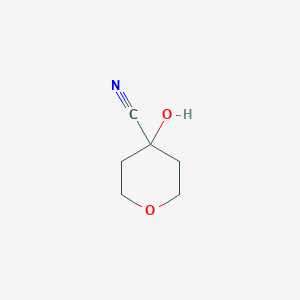

“5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . These compounds are used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs), which have multiple reactive groups . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of these compounds is determined through various analytical techniques such as NMR, elemental analysis, and IR spectroscopic analysis . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex due to the multiple reactive groups present in AAILs . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are quite unique. All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Applications De Recherche Scientifique

Synthesis of Biologically Important Compounds

5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester is used in the synthesis of polyfunctionally substituted pyridines, which are derivatives of biologically and medicinally significant nicotinic acid. The method involves reacting ethoxycarbonylmalonaldehyde with various compounds in the presence of pyridine, demonstrating the compound's utility in creating structurally complex molecules important in medicinal chemistry (Torii, Inokuchi, & Kubota, 1986).

Chemical Transformation and Derivative Formation

The compound is instrumental in forming different chemically significant derivatives. For instance, the conversion of tert-butoxycarbonylhydrazones to 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles demonstrates its adaptability in creating diverse chemical structures (Lkizler, Demirbas, & Lkizler, 1996).

Investigating Unexpected Chemical Reactions

Research involving 5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester also encompasses studying unforeseen chemical reactions, such as the unexpected C–S bond cleavage observed during certain reactions. This helps in understanding complex chemical behaviors and mechanisms (Nordin, Ariffin, Daud, & Sim, 2016).

Applications in Dendrimer Synthesis

The compound is used in the synthesis of dendrimers, particularly those with specific solubility characteristics. This demonstrates its role in the creation of complex macromolecules with potential applications in materials science and drug delivery systems (Pesak, Moore, & Wheat, 1997).

Role in Synthesizing Dipeptide Mimetics

It is used in synthesizing dipeptide mimetics, indicating its significance in the field of bioorganic chemistry and the development of enzyme inhibitors (Lauffer & Mullican, 2002).

Mécanisme D'action

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . Therefore, it can be inferred that the compound might interact with peptide or protein targets in the body.

Mode of Action

Boc-protected amino acids are known to participate in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions .

Biochemical Pathways

The compound likely participates in the biochemical pathways related to peptide synthesis. In these pathways, the compound could serve as a building block for the synthesis of larger peptide chains . The exact downstream effects would depend on the specific peptide being synthesized and its role in the body.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, the compound could contribute to the formation of proteins that play various roles in the body .

Propriétés

IUPAC Name |

methyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)16-5-6-20-11-7-10(8-15-9-11)12(17)19-4/h7-9H,5-6H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUWEBHQNUHTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CN=CC(=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)

![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)

![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)